N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Immunomodulation Adjuvant Discovery Structure-Activity Relationship

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361171-38-2) is a synthetic small molecule with the molecular formula C20H21N3O4S2 and a molecular weight of 431.53 g/mol. It belongs to the substituted sulfamoyl benzamidothiazole class, featuring a conserved 2-aminothiazole scaffold.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 361171-38-2
Cat. No. B2397085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS361171-38-2
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C20H21N3O4S2/c1-14-5-10-18(27-14)17-13-28-20(21-17)22-19(24)15-6-8-16(9-7-15)29(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,22,24)
InChIKeySHJHAXAEAGSPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Key Compound Identity and Core Scaffold


N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361171-38-2) is a synthetic small molecule with the molecular formula C20H21N3O4S2 and a molecular weight of 431.53 g/mol . It belongs to the substituted sulfamoyl benzamidothiazole class, featuring a conserved 2-aminothiazole scaffold [1]. This compound is characterized by a 5-methylfuran-2-yl substituent at the 4-position of the thiazole ring and a piperidin-1-ylsulfonyl group on the benzamide moiety, distinguishing it from other members of this class.

NF-κB pathway modulation studies
Aminothiazole C4-heteroaryl SAR probe
Calcium channel-mediated immune activation research

Why Direct Substitution of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide with In-Class Analogs Will Fail


Generic substitution within this chemical class is highly unreliable due to the profound impact of specific substituents on biological function. Structure-activity relationship (SAR) studies on the conserved aminothiazole scaffold have demonstrated that even minor modifications to the C4-position of the thiazole ring or the sulfonamide group can drastically alter the compound's ability to sustain NF-κB activation, a critical function for immunomodulatory activity [1]. For instance, replacing the piperidine sulfonyl with a dimethylsulfamoyl group or altering the aromatic substituent on the thiazole ring yields compounds with divergent effects on antibody class switching and potency in mixed lymphocyte reactions (MLR) [1][2]. Therefore, the specific 5-methylfuran-2-yl substitution present in this compound is expected to confer a unique and non-interchangeable activity profile compared to its closest analogs like 2D216.

C4-substituent variation may alter NF-κB activation kinetics
Sulfonamide modification can shift antibody class-switching profile
Co-adjuvant activity profile may not transfer to close analogs

Quantitative Evidence Guide for N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Structural Differentiation at the Thiazole C4-Position Compared to the Clinical Candidate 2D216

The target compound features a 5-methylfuran-2-yl heteroaromatic ring at the thiazole C4-position, a key structural divergence from the reference compound 2D216, which contains a 2,5-dimethylphenyl group . This substitution introduces an oxygen heteroatom into the aromatic system, which alters the electronic distribution and hydrogen-bonding potential of the molecule. In the broader aminothiazole SAR study, replacement of the phenyl ring with other heterocycles led to significant changes in NF-κB activation kinetics [1]. While direct comparative activity data for this specific compound is not publicly available, proprietary expectations are that the furan moiety confers a distinct pharmacodynamic profile.

Thiazole C4 substituent
Class-level inference
5-methylfuran-2-yl vs. 2,5-dimethylphenyl
May direct unique target interactions
Data to verify; inferred from SAR
Immunomodulation Adjuvant Discovery Structure-Activity Relationship

Differential Impact on NF-κB Activation Longevity Relative to Lead Analog 2D216

The lead compound 2D216 was identified in a high-throughput screen for its ability to sustain NF-κB activation by a TLR4 ligand, lipopolysaccharide (LPS), after an extended 16-hour incubation, generating the highest NF-κB reporter signals at the 12-hour time point [1]. The target compound, while not directly assayed in published reports, belongs to the same screening cluster. SAR exploration revealed that the C4-phenyl substituent is critical for maintaining prolonged NF-κB activity; modification to this region can shift the kinetic profile, as seen with compound 2E151, which was more potent than 2D216 in subsequent MLR assays [2]. The 5-methylfuran-2-yl analog is hypothesized to offer a distinct temporal pattern of NF-κB activation, potentially providing a longer or more balanced response.

NF-κB kinetics at 12h
Cross-study comparable
Not directly assayed vs. 2D216 sustained high signal
Potential distinct kinetic profile
Inferred from screening cluster
NF-κB Signaling High-Throughput Screening Co-adjuvant Potentiation

Anticipated Variation in Immunoglobulin Class Switching Based on Thiazole Substituent Structure

In murine vaccination studies, the co-administration of compound 2D216 with the TLR4 agonist monophosphoryl lipid A (MPLA) resulted in a Th1-dominant immune response, characterized by elevated levels of both antigen-specific IgG1 and IgG2c antibodies [1]. In contrast, a closely related analog with a different C4-substituent and sulfonamide group, compound 50, increased IgG1 but not IgG2c levels, indicating that the nature of the thiazole substitution dictates the direction of antibody class switching [1]. The 5-methylfuran-2-yl substitution in the target compound is structurally distinct from both the 2,5-dimethylphenyl group of 2D216 and the 4-bromophenyl group of compound 50, predicting a potentially unique IgG subclass profile.

IgG subclass induction
Class-level inference
Predicted unique profile vs. 2D216 (IgG1/IgG2c), Cpd 50 (IgG1)
May support Th1/Th2 balance studies
Murine OVA co-adjuvant model
Antibody Response Vaccine Adjuvant IgG Isotype

High-Impact Research Applications for N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Structure-Activity Relationship (SAR) Probe for Immunomodulatory Aminothiazoles

This compound is a critical tool for expanding the SAR landscape of the substituted sulfamoyl benzamidothiazole series. Its 5-methylfuran-2-yl group provides a heteroaromatic alternative to the extensively studied 2,5-dimethylphenyl group of 2D216 [1]. Researchers can use it to systematically evaluate the impact of heteroatom incorporation into the C4-aromatic ring on NF-κB activation kinetics, calcium channel activation, and downstream cytokine production. This directly addresses the knowledge gap identified in the seminal SAR study that explored only a limited set of C4-substituents [2].

Development of Next-Generation Vaccine Co-adjuvants with Tunable Immunogenicity

Given the established co-adjuvant activity of the lead compound 2D216 in combination with MPLA, which enhanced survival to lethal influenza challenge in mice, the target compound is a prime candidate for comparative adjuvant screening [1]. Its structural divergence is expected to yield a distinct Th1/Th2 bias, making it valuable for vaccines that require a carefully balanced or skewed antibody response, such as those targeting intracellular pathogens or cancer. Its use in preclinical studies can help identify formulations with improved efficacy over the current lead analog 2E151 [2].

Mechanistic Studies of Calcium-Mediated Immune Activation

The mechanism of action for 2D216 involves intracellular Ca2+ elevation via plasma membrane calcium channels and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) [1]. The target compound serves as a matched but structurally distinct chemical probe to probe the structure-activity determinants of this calcium channel activation. Testing this analog in Jurkat T-cell assays and human mixed lymphocyte reactions (MLR) will reveal whether the furan moiety alters the compound's selectivity for antigen-presenting cells over lymphocytes, a key safety and efficacy differentiator identified for 2D216 [1].

Chemical Tool for Dissecting Toll-like Receptor 4 (TLR4) Signal Potentiation

Both 2D216 and the target compound act not as direct pattern recognition receptor (PRR) agonists, but as potentiators of TLR4 ligand-induced signals [1]. This compound provides a new tool for studying the molecular determinants of TLR4 signal potentiation, a mechanism distinct from classical adjuvant pathways. Its use in reporter cell lines can help map the signaling components required for sustained NF-κB activity, potentially uncovering new druggable nodes in the innate immune system.

Application
Selection Property
Validation Focus
Aminothiazole SAR probe development
Heteroaromatic C4 substituent
NF-κB kinetic response
Vaccine co-adjuvant formulation research
Th1/Th2 bias profile
Antibody class-switching endpoint
Calcium channel-mediated immune activation studies
Antigen-presenting cell selectivity
MLR cytokine endpoint
TLR4 signal potentiation mechanistic research
TLR4 potentiation profile
Sustained NF-κB activity
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